(2-Chloro-5-isopropylphenyl)boronic acid pinacol ester
Description
(2-Chloro-5-isopropylphenyl)boronic acid pinacol ester is an organoboron compound featuring a phenyl ring substituted with chlorine at the 2-position and an isopropyl group at the 5-position, protected by a pinacol ester. This structure enhances stability while retaining utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the boronic ester's compatibility with transition metal catalysts . The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid against hydrolysis and oxidation, making it suitable for multi-step synthetic protocols .
Properties
IUPAC Name |
2-(2-chloro-5-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO2/c1-10(2)11-7-8-13(17)12(9-11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYSUETYOJUXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-isopropylphenyl)boronic acid pinacol ester typically involves the reaction of 2-chloro-5-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often facilitated by the addition of a base such as triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to maintain the purity and stability of the final product, which is crucial for its application in high-precision organic synthesis .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-isopropylphenyl)boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions typically include a solvent like ethanol or toluene and a base such as potassium carbonate .
Common Reagents and Conditions:
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvent: Ethanol, toluene, or a mixture of water and an organic solvent
Temperature: Generally conducted at 80-100°C
Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Chloro-5-isopropylphenyl)boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-isopropylphenyl)boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst. This process is highly efficient and allows for the formation of carbon-carbon bonds under mild conditions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Comparison of Boronic Acid Pinacol Esters
Key Insights :
- Electronic Effects : Chlorine's electron-withdrawing nature on the phenyl ring (in the target compound) increases electrophilicity compared to electron-rich thiophene analogs .
- Heterocyclic vs. Phenyl : Thiophene and pyridine analogs exhibit distinct electronic properties, influencing their reactivity in cross-couplings and material science applications .
Reactivity in Cross-Coupling Reactions
Pinacol esters are widely used in Suzuki-Miyaura couplings due to their stability. However, substituents and aromatic cores significantly impact reaction efficiency:
- Thiophene Derivatives : 5-Chlorothiophene-2-boronic acid pinacol ester reacts efficiently with iodoazulenes to form conjugated systems for organic electronics, achieving yields >70% .
- Pyridine Derivatives : 2-Chloropyridine-4-boronic acid pinacol ester may exhibit lower reactivity due to pyridine's electron-deficient nature, requiring optimized catalysts .
- Target Compound : The chloro and isopropyl substituents balance reactivity and steric effects, making it suitable for coupling with electron-rich partners.
Stability and Hydrolysis
Pinacol esters require specific conditions for hydrolysis to boronic acids:
- Hydrolysis Methods : Oxidative cleavage (NaIO4) or acidic treatment (5M HCl) is needed to liberate the boronic acid .
- Comparison with Free Acids : The pinacol-protected form of β-amido boronic acids shows 10–100× lower binding affinity to SARS-CoV-2 Mpro compared to free acids, highlighting steric hindrance .
- Oxidative Stability : 4-Nitrophenylboronic acid pinacol ester reacts 3× slower with H2O2 than its free acid, demonstrating superior oxidative stability .
Biological Activity
(2-Chloro-5-isopropylphenyl)boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological applications. Boronic acids and their esters are known for their ability to interact with biomolecules, particularly in enzyme inhibition and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBClO
- Molecular Weight : 238.06 g/mol
This compound features a boronic acid moiety that is known for its reactivity towards diols and its role in various biochemical processes.
The biological activity of this compound primarily revolves around its ability to form reversible covalent bonds with hydroxyl-containing biomolecules. This property allows it to act as an inhibitor in enzymatic reactions, particularly those involving serine or threonine residues within active sites.
Key Mechanisms:
- Enzyme Inhibition : The boronic acid group can interact with the hydroxyl groups of amino acids, stabilizing the enzyme-inhibitor complex and thereby inhibiting enzyme activity.
- Selective Binding : The presence of the chlorine atom and isopropyl group enhances the binding affinity to specific enzymes, making it a valuable tool in biochemical assays.
Biological Applications
This compound has been investigated for various applications in biological research:
- Drug Development : Its ability to inhibit certain enzymes makes it a candidate for developing new therapeutics targeting diseases where these enzymes play a crucial role.
- Cancer Research : The compound is being explored for its potential use in boron neutron capture therapy (BNCT), which utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron radiation.
- Biochemical Assays : It serves as a reagent for detecting diols and sugars due to its selective binding properties.
Case Studies and Research Findings
Several studies have demonstrated the biological activity of this compound:
Case Study 1: Enzyme Inhibition
A study published in Nature Communications reported that boronic acids, including this compound, effectively inhibited serine proteases by forming stable complexes with their active sites. The study highlighted the potential of using such compounds for therapeutic interventions in diseases involving protease dysregulation .
Case Study 2: Cancer Therapy
Research conducted at the University of Edinburgh explored the use of boronic acid derivatives in BNCT. The findings indicated that compounds like this compound could enhance tumor targeting efficiency due to their selective binding characteristics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other boronic acid derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Simple phenyl group | Moderate enzyme inhibition |
| 4-(Cyclohexyloxy)-3-fluorophenylboronic Acid | Cyclohexyloxy and fluorine substituents | Enhanced reactivity and selectivity |
| This compound | Chlorine and isopropyl groups | Strong enzyme inhibition potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
